![molecular formula C12H23N3 B2913759 2,2,5,7-TETRAMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-AMINE CAS No. 917216-54-7](/img/structure/B2913759.png)
2,2,5,7-TETRAMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5,7-Tetramethyl-1,3-diazatricyclo[3311(3),?]decan-6-amine is a complex organic compound with a unique tricyclic structure This compound is characterized by its multiple methyl groups and nitrogen atoms, which contribute to its distinct chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,7-Tetramethyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-amine typically involves multiple steps, starting with the preparation of the core tricyclic structure. Common synthetic routes include:
Cyclization Reactions: The formation of the tricyclic core can be achieved through cyclization reactions involving appropriate precursors. These reactions often require specific catalysts and controlled reaction conditions to ensure the correct formation of the tricyclic structure.
Methylation: The introduction of methyl groups at specific positions on the tricyclic core is achieved through methylation reactions. Reagents such as methyl iodide or dimethyl sulfate are commonly used for this purpose.
Amine Introduction: The introduction of the amine group at the 6-position is typically achieved through nucleophilic substitution reactions. Common reagents include ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This often requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,2,5,7-Tetramethyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents include alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often conducted in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxides, ketones
Reduction: Reduced amine derivatives
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
2,2,5,7-Tetramethyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,5,7-Tetramethyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
2,2,5,7-Tetramethyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-amine can be compared with other similar compounds, such as:
5,7-Diethyl-2’,2’,6’,6’-tetramethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1(3),?]decane-2,4’-piperidin]-6-one: This compound has a similar tricyclic structure but with different substituents, leading to distinct chemical properties and applications.
2,2,5,7-Tetramethyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-one:
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2,2,5,7-tetramethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c1-10(2)14-5-11(3)6-15(10)8-12(4,7-14)9(11)13/h9H,5-8,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUACHUOBUQSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N2CC3(CN1CC(C2)(C3N)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
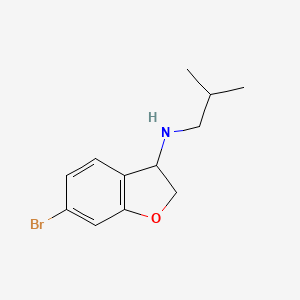
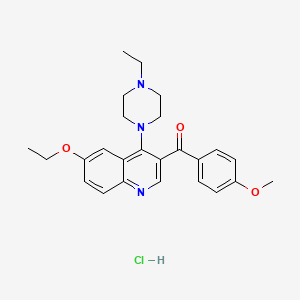
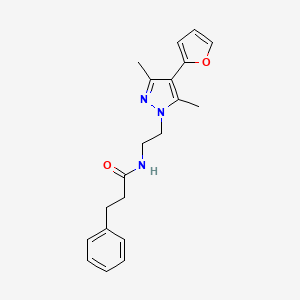
![2-oxo-N-propyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2913686.png)
![[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B2913688.png)
![1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2913690.png)
![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B2913692.png)
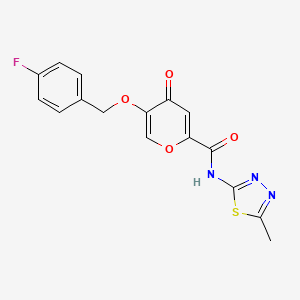
![N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide](/img/structure/B2913694.png)
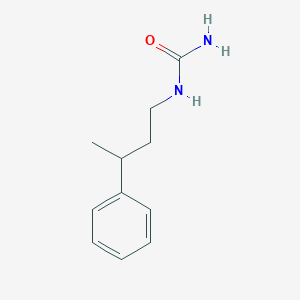
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2913696.png)
![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2913697.png)
![(Z)-2-Cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2913698.png)

